molecular formula C10H17N3 B8338648 N3-ethyl-6-propyl-pyridine-3,4-diamine

N3-ethyl-6-propyl-pyridine-3,4-diamine

Cat. No. B8338648
M. Wt: 179.26 g/mol
InChI Key: GTTWZUVRNPZIRO-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

A solution of the crude N-(4-amino-6-propyl-pyridin-3-yl)-acetamide (114 mg, 0.59 mmol) in THF (2.5 mL) at 0° C. under N2 is treated with 0.5 M EtNMe2.AlH3 in toluene (2.4 mL, 1.18 mmol). The reaction mixture is stirred for 4 h while slowly warming to rt, whereupon it is treated with additional 0.5 M EtNMe2.AlH3 in toluene (2.4 mL, 1.18 mmol). After stirring at room temperature overnight, the reaction mixture is cooled to 0° C. and treated with moist Na2CO3. The mixture is diluted with CH2Cl2 and stirred vigorously for 15 min. It is then filtered through a pad of Celite, and the filtrate concentrated. The crude material is partially purified by preparative thin layer chromatography, developing with 15:1 CHCl3-MeOH (+1% Et3N). The band containing the desired N3-ethyl-6-propyl-pyridine-3,4-diamine does not separate well from the approximately 10% of the slightly more polar, unreacted N-(4-amino-6-propyl-pyridin-3-yl)-acetamide. Both bands are collected, and the mixture is carried into the next reaction. 1H NMR (CDCl3, 300 MHz) δ 7.74 (s, 1H), 6.42 (s, 1H), 4.10 (br, 1H), 3.67 (m, 1H), 3.10 (q, J=7.2 Hz, 2H), 2.56 (m, 2H), 1.67 (sextet, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H), 0.91 (t, J=7.2 Hz, 3H) ppm. Electrospray MS: m/z 180 [M+1].
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-amino-6-propyl-pyridin-3-yl)-acetamide
Quantity
114 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.4 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[CH:4][C:3]=1[NH:11][C:12](=O)[CH3:13].C(N(C)C)C.[AlH3].C1(C)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C(Cl)Cl>[CH2:12]([NH:11][C:3]1[CH:4]=[N:5][C:6]([CH2:8][CH2:9][CH3:10])=[CH:7][C:2]=1[NH2:1])[CH3:13] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N-(4-amino-6-propyl-pyridin-3-yl)-acetamide
Quantity
114 mg
Type
reactant
Smiles
NC1=C(C=NC(=C1)CCC)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH3]
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH3]
Step Seven
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred vigorously for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
It is then filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is partially purified by preparative thin layer chromatography
ADDITION
Type
ADDITION
Details
The band containing the desired N3-ethyl-6-propyl-pyridine-3,4-diamine
CUSTOM
Type
CUSTOM
Details
does not separate well from the approximately 10% of the slightly more polar, unreacted N-(4-amino-6-propyl-pyridin-3-yl)-acetamide
CUSTOM
Type
CUSTOM
Details
Both bands are collected
CUSTOM
Type
CUSTOM
Details
the mixture is carried into the next reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)NC=1C=NC(=CC1N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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